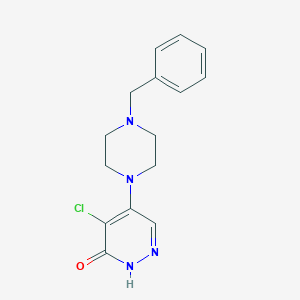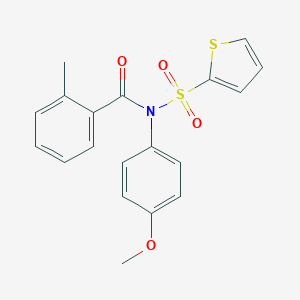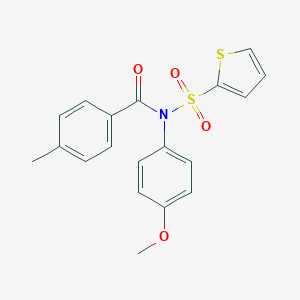
5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyridazinone derivative and is known to exhibit a wide range of biological activities.
科学的研究の応用
5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit significant activity against a wide range of diseases, including cancer, Alzheimer's, and Parkinson's disease. In addition, this compound has been shown to possess antimicrobial, antifungal, and antiviral properties.
作用機序
The mechanism of action of 5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cancer progression. In addition, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone in lab experiments include its reproducibility, high yield, and purity. In addition, this compound exhibits a wide range of biological activities, making it suitable for studying various diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving 5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, research is needed to investigate the potential toxicity of this compound and to develop safer derivatives.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. This compound exhibits a wide range of biological activities and has been extensively studied for its potential in treating various diseases. While further research is needed to fully understand its mechanism of action and to optimize its synthesis method, this compound holds promise for the development of new therapies for a wide range of diseases.
特性
分子式 |
C15H17ClN4O |
|---|---|
分子量 |
304.77 g/mol |
IUPAC名 |
4-(4-benzylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H17ClN4O/c16-14-13(10-17-18-15(14)21)20-8-6-19(7-9-20)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,21) |
InChIキー |
TWXSQWIBFLBSNW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)NN=C3)Cl |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)NN=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)




